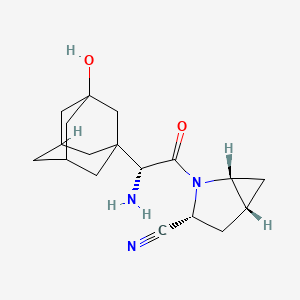

(2'R,2R,cis)-Saxagliptin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,3R,5R)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15-,17?,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-KJYYUUBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Enzymatic Basis of Dipeptidyl Peptidase 4 Inhibition by 2 R,2r,cis Saxagliptin

Enzyme Kinetics and Inhibition Mechanism of Dipeptidyl Peptidase-4

(2'R,2R,cis)-Saxagliptin acts as a competitive, reversible inhibitor of DPP-4. europa.eunih.gov Its mechanism involves a unique covalent interaction with the active site of the enzyme, distinguishing it from some other DPP-4 inhibitors. vetmeduni.ac.atresearchgate.net

Determination of Inhibitory Constants (IC50) and Binding Affinities

The potency of saxagliptin (B632) is quantified by its inhibitory constant (IC50) and binding affinity (Ki). Studies have shown that saxagliptin is a highly potent inhibitor of human DPP-4, with a Ki value of 1.3 nM. nih.govnih.gov Its active metabolite, 5-hydroxysaxagliptin, is also a potent inhibitor with a Ki of 2.6 nM. nih.govnih.gov In comparison to other DPP-4 inhibitors like sitagliptin (B1680988) and vildagliptin (B1682220), saxagliptin demonstrates approximately 10-fold greater potency. nih.gov The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, can be influenced by factors such as temperature and the substrate used in the assay. nih.gov

Surface plasmon resonance (SPR) has been employed to determine the binding affinity of saxagliptin to DPP-4, revealing a binding affinity of 0.3 nM. vetmeduni.ac.at This high affinity is a key contributor to its effective inhibition of the enzyme.

Table 1: Inhibitory Constants and Binding Affinities of Saxagliptin and its Metabolite

| Compound | Ki (nM) | Binding Affinity (nM) |

|---|---|---|

| This compound | 1.3 nih.govnih.gov | 0.3 vetmeduni.ac.at |

Mechanistic Insights into Reversible Covalent Bond Formation with Serine Catalytic Triad (B1167595)

The inhibition of DPP-4 by saxagliptin involves the formation of a reversible covalent bond with the catalytic triad of the enzyme. nih.govnih.gov This triad consists of the amino acid residues Serine-630 (S630), Histidine-740 (H740), and Aspartate-708 (D708). researchgate.net The key interaction occurs between the nitrile group of saxagliptin and the hydroxyl group of the active-site serine, S630. nih.govbrieflands.com

X-ray crystallography has revealed that the nitrile carbon of saxagliptin forms a covalent imidate adduct with the hydroxyl of S630. nih.govnih.gov This results in a stable trigonal complex. nih.gov The formation of this covalent bond is facilitated by the other members of the catalytic triad. H740 acts as a general base, enhancing the nucleophilicity of the S630 hydroxyl group, which then attacks the electrophilic nitrile carbon of saxagliptin. nih.govnih.gov The essential role of the catalytic triad in this mechanism has been demonstrated through site-directed mutagenesis studies. A mutant of DPP-4 where S630 was replaced with alanine (B10760859) (S630A) showed no evidence of binding to saxagliptin. nih.govnih.gov Similarly, a mutant with a non-functional catalytic triad due to the replacement of H740 with glutamine (H740Q) exhibited a 1000-fold reduction in binding affinity for saxagliptin. nih.govnih.gov

Thermodynamic and Kinetic Characterization of this compound Binding

The interaction between saxagliptin and DPP-4 is characterized by rapid association and slow dissociation, contributing to its prolonged inhibitory effect. vetmeduni.ac.atnih.gov

Investigation of Association and Dissociation Rates

Surface plasmon resonance (SPR) studies have shown that the binding of saxagliptin to DPP-4 is a rapid, electrostatically driven process. vetmeduni.ac.atnih.gov The dissociation of the saxagliptin-DPP-4 complex is notably slow. vetmeduni.ac.atnih.gov At 37°C, the half-life for the dissociation of saxagliptin from DPP-4 is approximately 50 minutes. nih.govnih.govresearchgate.net For its active metabolite, 5-hydroxysaxagliptin, the dissociation half-life is 23 minutes. nih.govnih.govresearchgate.net This slow dissociation, attributed to the reversible covalent bond formation, results in a prolonged residence time on the enzyme. vetmeduni.ac.at This contrasts with other DPP-4 inhibitors like sitagliptin and vildagliptin, which have much faster dissociation rates. nih.govresearchgate.net

Table 2: Dissociation Half-life of Saxagliptin and its Metabolite from DPP-4 at 37°C

| Compound | Dissociation Half-life (t1/2) |

|---|---|

| This compound | 50 minutes nih.govnih.govresearchgate.net |

Calorimetric Studies of Binding Energetics

Isothermal titration calorimetry (ITC) has been used to investigate the thermodynamics of saxagliptin binding to DPP-4. vetmeduni.ac.atnih.gov These studies reveal that the binding of all gliptins, including saxagliptin, is an enthalpy-dominated process. vetmeduni.ac.atnih.gov This is due to strong ionic interactions and strong, solvent-shielded hydrogen bonds. vetmeduni.ac.atnih.gov The favorable enthalpy change is the major contributor to the free energy of binding. vetmeduni.ac.at

Role of Specific Catalytic and Active Site Residues in this compound Interaction

The high affinity and specificity of saxagliptin for DPP-4 are a result of numerous interactions with specific amino acid residues within the enzyme's active site. nih.govmdpi.com The active site of DPP-4 is comprised of several subsites, primarily the S1 and S2 pockets. researchgate.netmdpi.com

The cyanopyrrolidine moiety of saxagliptin occupies the S1 pocket. brieflands.com Within this pocket, the nitrile group forms a covalent bond with the catalytic S630 residue, and this interaction is further stabilized by a hydrogen bond with the hydroxyl group of Tyr547. brieflands.com The 4,5-methanopyrrolidine ring of saxagliptin is buried in the hydrophobic S1 pocket, where it engages in van der Waals interactions with several residues, including V711, V656, Y662, Y666, W659, and Y547. nih.gov

The adamantyl group of saxagliptin occupies the S2 pocket. vetmeduni.ac.at In the S2 pocket, the side-chain amino group of N710 forms a hydrogen bond with the carbonyl oxygen of saxagliptin. nih.gov The binding of saxagliptin to the S2 subsite also involves interactions with Glu205 and Glu206, which are crucial for the inhibitory action of many DPP-4 inhibitors. researchgate.netnih.gov

Mutagenesis studies have confirmed the critical role of these residues. As mentioned earlier, mutations of the catalytic triad residues S630 and H740 significantly reduce or abolish saxagliptin binding. nih.govnih.gov However, mutations of Tyr547 to either phenylalanine (Y547F) or glutamine (Y547Q) did not show any significant differences in inhibitor binding, suggesting its role may be more in stabilizing the complex rather than being essential for the initial binding event. nih.govnih.gov

Table 3: Key Interacting Residues in the DPP-4 Active Site with this compound

| DPP-4 Residue | Interaction Type | Interacting Moiety of Saxagliptin |

|---|---|---|

| Serine-630 (S630) | Covalent bond | Nitrile group nih.govbrieflands.com |

| Histidine-740 (H740) | Catalytic assistance | Nitrile group nih.govnih.gov |

| Tyrosine-547 (Y547) | Hydrogen bond, van der Waals | Nitrile group, 4,5-methanopyrrolidine ring nih.govbrieflands.com |

| Valine-711 (V711) | van der Waals | 4,5-methanopyrrolidine ring nih.gov |

| Valine-656 (V656) | van der Waals | 4,5-methanopyrrolidine ring nih.gov |

| Tyrosine-662 (Y662) | van der Waals | 4,5-methanopyrrolidine ring nih.gov |

| Tyrosine-666 (Y666) | van der Waals | 4,5-methanopyrrolidine ring nih.gov |

| Tryptophan-659 (W659) | van der Waals | 4,5-methanopyrrolidine ring nih.gov |

| Asparagine-710 (N710) | Hydrogen bond | Carbonyl oxygen nih.gov |

| Glutamic Acid-205 (Glu205) | Ionic Interaction | Adamantyl group researchgate.netnih.gov |

Mutagenesis Studies of Dipeptidyl Peptidase-4 Active Site

To elucidate the specific contributions of active site residues to the binding and mechanism of action of this compound, site-directed mutagenesis studies have been instrumental. These investigations involve the targeted substitution of key amino acids within the dipeptidyl peptidase-4 (DPP-4) active site, followed by an evaluation of the impact on inhibitor binding and enzyme function.

Key mutations have been introduced to probe the roles of the catalytic triad (Ser630, His740, Asp708) and other critical residues identified through structural and kinetic analyses. nih.govnih.gov The inhibition of DPP-4 by saxagliptin is understood to proceed through the formation of a reversible covalent complex. nih.govwiley.com X-ray crystallography has revealed that this involves a covalent bond between the nitrile group of saxagliptin and the hydroxyl group of the active-site serine, Ser630. nih.govwiley.com

Mutagenesis studies have confirmed the essential role of the catalytic dyad, Ser630 and His740, in this process. The mutation of Ser630 to alanine (S630A) completely abolishes the binding of saxagliptin, highlighting the necessity of this serine residue for the formation of the covalent adduct. nih.govnih.gov In contrast, an analog of saxagliptin lacking the electrophilic nitrile group showed that its binding was not significantly altered in the S630A mutant, confirming the serine's role in the covalent interaction with the nitrile. nih.govnih.gov

Furthermore, the mutation of His740 to glutamine (H740Q) resulted in a dramatic reduction in saxagliptin affinity, by approximately three orders of magnitude (a ~1000-fold reduction). nih.govnih.gov This finding underscores the critical role of His740 in assisting the nucleophilic attack of Ser630 on the nitrile carbon of saxagliptin, even though His740 does not directly contact the inhibitor. nih.govnih.gov

Other residues, such as Tyr547, have also been investigated. While Tyr547 is implicated in stabilizing the transition state during substrate catalysis, mutations to either phenylalanine (Y547F) or glutamine (Y547Q) did not produce any significant differences in saxagliptin binding as measured by isothermal titration calorimetry (ITC) or nuclear magnetic resonance (NMR). nih.govnih.gov This suggests that while crucial for catalysis, its direct role in stabilizing the final saxagliptin-enzyme complex may be less pronounced than that of the catalytic dyad.

The following table summarizes the key findings from mutagenesis studies on the DPP-4 active site in relation to saxagliptin binding.

| Mutation | Effect on this compound Binding | Rationale for the Effect | Reference(s) |

| S630A | No evidence of binding. | The Ser630 hydroxyl is essential for forming the covalent bond with the saxagliptin nitrile group. Its removal prevents the formation of the stable enzyme-inhibitor complex. | nih.gov, nih.gov |

| H740Q | ~1000-fold reduction in binding affinity. | His740 is critical for enhancing the nucleophilicity of Ser630, which is necessary for the covalent adduct formation. Its mutation impairs this catalytic assistance. | nih.gov, nih.gov |

| Y547F | No significant difference in inhibitor binding. | This mutation removes the hydroxyl group of tyrosine. The lack of effect suggests this specific hydroxyl group is not a primary determinant for the stability of the final covalent complex. | nih.gov, nih.gov |

| Y547Q | No significant difference in inhibitor binding. | This mutation changes the side chain to one that can still participate in hydrogen bonding but with different geometry. The result indicates that the specific interaction with the Tyr547 side chain is not critical for inhibitor binding affinity. | nih.gov, nih.gov |

Probing Hydrogen Bonding Networks and Hydrophobic Interactions

The high-affinity and specificity of this compound for dipeptidyl peptidase-4 (DPP-4) are governed by a complex network of hydrogen bonds and extensive hydrophobic interactions within the enzyme's active site. nih.govvetmeduni.ac.at These non-covalent and covalent interactions anchor the inhibitor molecule in a precise orientation, leading to potent inhibition.

Hydrogen Bonding Network:

X-ray co-crystal structures of the DPP-4:saxagliptin complex have provided a detailed map of the hydrogen bonding interactions. nih.govrcsb.org A crucial set of interactions involves the primary amine of saxagliptin. This positively charged group forms a symmetrical hydrogen-bonding network with the side chains of two glutamate (B1630785) residues, Glu205 and Glu206, and the hydroxyl group of Tyr662. nih.govwiley.comvetmeduni.ac.at This interaction is fundamental for anchoring the inhibitor, mimicking the binding of the N-terminus of natural peptide substrates. wiley.com

Other significant hydrogen bonds include:

The carbonyl oxygen of saxagliptin forms a hydrogen bond with the side-chain amide of Asn710, located in the S2 pocket. nih.govrcsb.org

The hydroxyl group on the adamantane (B196018) ring of saxagliptin forms a hydrogen bond with the side-chain hydroxyl of Tyr547. nih.govrcsb.org

Following the formation of the covalent adduct, the resulting imidate nitrogen is positioned to form a hydrogen bond with the side-chain hydroxyl of Tyr547, further stabilizing the complex. nih.govwiley.com

The following table details the key hydrogen bonding interactions between this compound and the DPP-4 active site.

| Saxagliptin Moiety | DPP-4 Residue | Interaction Type | Reference(s) |

| Primary amine | Glu205, Glu206, Tyr662 | Symmetrical hydrogen-bonding network | nih.gov, rcsb.org, wiley.com, vetmeduni.ac.at |

| Carbonyl oxygen | Asn710 | Hydrogen bond | nih.gov, rcsb.org |

| Adamantane hydroxyl | Tyr547 | Hydrogen bond | nih.gov, rcsb.org |

| Imidate nitrogen (post-covalent bond) | Tyr547 | Hydrogen bond | nih.gov, wiley.com |

Hydrophobic Interactions:

The binding of saxagliptin is also heavily influenced by hydrophobic interactions within the S1 and S2 pockets of the DPP-4 active site. nih.gov

S1 Pocket: The 4,5-methanopyrrolidine ring of saxagliptin, which is a proline-like group, is buried deep within the hydrophobic S1 pocket. nih.govrcsb.org This pocket is lined by several aromatic and aliphatic residues, including Tyr547, Val656, Trp659, Tyr662, Tyr666, and Val711. nih.gov The close van der Waals contacts between the inhibitor's ring and these hydrophobic side chains contribute significantly to the binding affinity.

The table below outlines the residues involved in the key hydrophobic interactions.

| Saxagliptin Moiety | DPP-4 Pocket | Interacting Residues | Interaction Type | Reference(s) |

| 4,5-Methanopyrrolidine ring | S1 | Tyr547, Val656, Trp659, Tyr662, Tyr666, Val711 | Van der Waals / Hydrophobic | nih.gov |

| Adamantane ring | S2 | Residues lining the S2 pocket | Van der Waals / Hydrophobic | nih.gov, nih.gov, vetmeduni.ac.at |

Together, the covalent bond with Ser630, the intricate network of hydrogen bonds, and the extensive hydrophobic interactions account for the potent and selective inhibition of DPP-4 by this compound. nih.govvetmeduni.ac.at

Structural Biology of 2 R,2r,cis Saxagliptin Dipeptidyl Peptidase 4 Complexes

High-Resolution X-ray Crystallographic Analysis of Ligand-Bound Dipeptidyl Peptidase-4

High-resolution X-ray crystallography has been instrumental in elucidating the precise binding mode of (2'R,2R,cis)-Saxagliptin to the DPP-4 enzyme. These studies provide a static yet detailed snapshot of the molecular interactions at the atomic level.

A notable finding from structural analyses is that the binding of this compound to DPP-4 does not induce significant conformational changes in the protein. vetmeduni.ac.at This is in contrast to some other DPP-4 inhibitors that necessitate side-chain rotations of certain residues to accommodate the ligand. vetmeduni.ac.at The enzymatic cleft of DPP-4 is a relatively large cavity, which allows for a degree of conformational flexibility to accommodate structurally diverse inhibitors.

X-ray crystal structures of the DPP-4:this compound complex reveal the inhibitor deeply embedded within the active site of the enzyme. rcsb.org A key feature of this interaction is the formation of a covalent, yet reversible, complex. nih.gov The nitrile group of saxagliptin (B632) is covalently attached to the hydroxyl group of the catalytic serine residue, Ser630. nih.gov This covalent bond formation is a critical aspect of its inhibitory mechanism, contributing to its potency and prolonged binding. acs.org The adamantyl group of saxagliptin occupies the S2 pocket of the active site. vetmeduni.ac.at

Characterization of Dipeptidyl Peptidase-4 Binding Subsites (S1, S2, S1', S2')

The active site of DPP-4 is comprised of several subsites that play crucial roles in substrate recognition and inhibitor binding. These are primarily the S1, S2, S1', and S2' subsites. The S1 pocket is largely hydrophobic, while the S2 subsite is involved in interactions with the N-terminal part of the peptide substrate.

This compound is classified as a Class 1 DPP-4 inhibitor, primarily interacting with the S1 and S2 subsites of the active center. nih.govfrontiersin.org Its cyanopyrrolidine moiety occupies the S1 pocket, mimicking the proline residue of natural substrates. The adamantyl group extends into the S2 subsite. mdpi.com

Its active metabolite, 5-hydroxysaxagliptin, is also a potent and selective inhibitor of DPP-4 with prolonged dissociation from the active site. nih.govresearchgate.netnih.gov While specific crystallographic data on the differential occupation of subsites by 5-hydroxysaxagliptin is not extensively detailed in the provided search results, its similar potency and prolonged binding suggest a comparable mode of interaction within the S1 and S2 subsites. nih.govresearchgate.netnih.gov

The binding of this compound to the DPP-4 active site is stabilized by a network of intermolecular interactions. The covalent bond with Ser630 is a primary anchoring point. nih.gov Additionally, hydrogen bonds and hydrophobic interactions play a significant role. The protonated amino group of saxagliptin forms a salt bridge with the side chains of Glu205 and Glu206. mdpi.com The adamantyl group engages in hydrophobic interactions within the S2 pocket. vetmeduni.ac.atmdpi.com

| Interaction Type | Saxagliptin Moiety | DPP-4 Residue(s) |

| Covalent Bond | Nitrile group | Ser630 |

| Salt Bridge/Ionic Interaction | Protonated amino group | Glu205, Glu206 |

| Hydrophobic Interaction | Adamantyl group | S2 subsite residues |

| Hydrogen Bond | Hydroxyl group on adamantyl | Tyr547 |

This table is generated based on the textual information and may not be exhaustive.

Computational Structural Biology Approaches in Binding Studies

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have provided valuable insights into the dynamic nature of the this compound-DPP-4 interaction, complementing the static picture from X-ray crystallography.

Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have been employed to elucidate the catalytic mechanism of covalent bond formation and cleavage. acs.org These studies have confirmed that the inhibition by saxagliptin is a reversible process, with the dissociation occurring primarily through the reverse of the covalent bonding step. acs.org

Molecular dynamics simulations have been used to assess the stability of the saxagliptin-DPP-4 complex. researchgate.net These simulations show that the complex remains stable over time, with the inhibitor maintaining its binding mode observed in the crystal structure. mdpi.com Docking studies have been utilized to predict the binding modes of various DPP-4 inhibitors, including saxagliptin, and to understand the key interactions within the active site. hilarispublisher.comsemanticscholar.orgsemanticscholar.org These computational approaches are instrumental in the rational design and optimization of novel DPP-4 inhibitors. rjpbr.com

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In the context of this compound, docking simulations are instrumental in elucidating its binding mode within the active site of the Dipeptidyl Peptidase-4 (DPP-4) enzyme. These simulations provide critical insights into the non-covalent and covalent interactions that govern the inhibitor's potency and selectivity.

Docking studies reveal that this compound, a cyanopyrrolidine-based inhibitor, anchors within the S1 and S2 subsites of the DPP-4 active site. frontiersin.orgnih.gov A key feature of its binding, confirmed by both simulations and X-ray crystallography, is the formation of a reversible covalent bond. youtube.comnih.govresearchgate.net The nitrile group of saxagliptin is attacked by the hydroxyl group of the catalytic serine residue, Ser630, forming a covalent adduct. nih.govresearchgate.netfrontiersin.org This interaction is believed to be assisted by other catalytic triad (B1167595) residues, specifically His740. researchgate.net

| Interaction Type | Key DPP-4 Residues | Saxagliptin Moiety Involved | Reference |

|---|---|---|---|

| Covalent Bond | Ser630 (assisted by His740) | Nitrile group | frontiersin.orgnih.govresearchgate.net |

| Hydrogen Bond | Tyr547, Glu206 | Hydroxyl group, Amino group | mdpi.comsemanticscholar.org |

| Hydrophobic/π-Alkyl | Phe357, Tyr547, Tyr662, Tyr666 | Adamantane (B196018) group, Pyrrolidine (B122466) ring | researchgate.netmdpi.comsemanticscholar.orgmdpi.com |

| Binding Subsites | S1 and S2 pockets | Entire molecule | frontiersin.orgnih.gov |

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools that provide a detailed view of the dynamic behavior of biomolecular systems over time. For the this compound-DPP-4 complex, MD simulations are employed to assess the stability of the docked conformation, investigate the flexibility of the protein-ligand complex, and analyze the persistence of key interactions predicted by molecular docking.

The RMSF is used to identify the flexibility of individual amino acid residues. Analysis of the saxagliptin-DPP-4 complex shows that the residues within the binding pocket generally exhibit low fluctuation, suggesting that the inhibitor remains stably bound. nih.gov However, some regions of the protein distant from the active site may show higher flexibility. researchgate.netnih.gov Furthermore, binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, can be derived from MD trajectories to provide a more quantitative estimate of binding affinity, which often corroborates the scores from initial docking studies. mdpi.com These simulations confirm that the key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, underscoring the stability of the predicted binding mode and providing a dynamic picture of the inhibition mechanism. mdpi.com

| Simulation Parameter | Finding/Value | Implication | Reference |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Average of 2.64 ± 0.40 Å | Indicates the protein-ligand complex is structurally stable over the simulation period. | researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Low fluctuation for active site residues | Confirms stable binding of Saxagliptin within the binding pocket. | nih.gov |

| Interaction Persistence | Key hydrogen bonds and hydrophobic interactions are maintained | Validates the binding mode predicted by docking and highlights the most stable interactions. | mdpi.com |

| Binding Free Energy (MM/PBSA) | Calculations support stable binding | Provides a quantitative measure of binding affinity that complements docking scores. | mdpi.com |

Structure Activity Relationship Sar and Rational Drug Design Principles for 2 R,2r,cis Saxagliptin Analogs

Systematic Elucidation of Structure-Activity Relationships

The journey to understanding the potency of saxagliptin (B632) lies in the meticulous examination of how subtle changes in its chemical architecture impact its ability to inhibit DPP-4. Researchers have systematically modified various parts of the saxagliptin scaffold to map out the key determinants of its biological activity.

Impact of Substituent Modifications on Dipeptidyl Peptidase-4 Inhibition

| Analog | Modification | Hypothetical DPP-4 Inhibition (IC50, nM) | Rationale for Potency Change |

|---|---|---|---|

| (2'R,2R,cis)-Saxagliptin | Parent Compound (3-hydroxyadamantyl) | ~1.3-2.3 | Optimal hydrophobic and hydrogen bonding interactions. |

| Analog A | Removal of hydroxyl group from adamantyl | > 50 | Loss of a key hydrogen bond with the S2 pocket of DPP-4. |

| Analog B | Replacement of adamantyl with cyclohexyl | ~50-100 | Reduced hydrophobic interactions in the S2 pocket. |

| Analog C | Replacement of nitrile group with carboxylic acid | > 1000 | Loss of the covalent interaction with the catalytic serine residue. |

| Analog D | Methylation of the secondary amine | > 200 | Steric hindrance and loss of a key hydrogen bond. |

Note: The IC50 values for Analog A, B, C, and D are hypothetical and for illustrative purposes to demonstrate SAR principles.

Influence of Stereochemistry on Potency and Selectivity

The stereochemical configuration of saxagliptin is paramount to its high potency. The specific arrangement of atoms at its chiral centers dictates the precise orientation of the molecule within the DPP-4 active site, maximizing binding interactions. A study that synthesized and evaluated all eight stereoisomers of saxagliptin unequivocally demonstrated the critical nature of the (2'R,2R,cis) configuration for potent DPP-4 inhibition.

| Stereoisomer | DPP-4 Inhibition (IC50, μM) |

|---|---|

| This compound | 0.023 |

| (2'S,2S,cis) | > 100 |

| (2'R,2S,cis) | > 100 |

| (2'S,2R,cis) | > 100 |

| (2'R,2R,trans) | > 100 |

| (2'S,2S,trans) | > 100 |

| (2'R,2S,trans) | > 100 |

| (2'S,2R,trans) | > 100 |

This data clearly illustrates that any deviation from the specific (2'R,2R,cis) stereochemistry results in a dramatic loss of inhibitory activity, with IC50 values increasing by several orders of magnitude.

Identification of Critical Pharmacophoric Features for Dipeptidyl Peptidase-4 Inhibition

The remarkable potency of saxagliptin stems from the synergistic contributions of its key structural components, or pharmacophoric features, which engage in specific interactions with the active site of the DPP-4 enzyme.

Role of the Cyanopyrrolidine Moiety

The cyanopyrrolidine moiety is a cornerstone of saxagliptin's inhibitory mechanism. This group mimics the proline residue of natural DPP-4 substrates, allowing it to bind to the S1 subsite of the enzyme. The nitrile group within this moiety is the key to its potent and long-lasting inhibition. It forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site. This covalent interaction is a distinguishing feature of saxagliptin and contributes significantly to its high affinity and prolonged duration of action.

Contributions of the Adamantyl Group to Binding

The bulky and hydrophobic adamantyl group of saxagliptin plays a crucial role in anchoring the inhibitor within the S2 subsite of the DPP-4 enzyme. This group engages in extensive van der Waals interactions with hydrophobic residues in the S2 pocket, significantly enhancing the binding affinity of the molecule. Furthermore, the hydroxyl group on the adamantyl ring forms a critical hydrogen bond with the side chain of a tyrosine residue (Tyr547) in the active site, further stabilizing the enzyme-inhibitor complex. The rigid and three-dimensional nature of the adamantyl group ensures an optimal fit within the binding pocket, contributing to both the potency and selectivity of saxagliptin.

Rational Design Strategies for Novel Dipeptidyl Peptidase-4 Inhibitors Based on this compound Scaffolds

The detailed understanding of the SAR of saxagliptin has provided a robust framework for the rational design of novel DPP-4 inhibitors. Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the adamantyl group with other bulky, hydrophobic moieties to explore new interactions within the S2 pocket while maintaining or improving potency and pharmacokinetic properties.

Modification of the Cyanopyrrolidine Ring: Introducing subtle modifications to the cyanopyrrolidine ring to fine-tune its interaction with the S1 subsite and potentially enhance its covalent bonding characteristics with the catalytic serine.

Stereochemical Control: Maintaining the critical (2'R,2R,cis) stereochemistry is a fundamental principle in the design of any new analog to ensure high potency.

Computational Modeling: Utilizing molecular docking and other computational techniques to predict the binding affinities of novel designs and guide synthetic efforts towards the most promising candidates.

By leveraging these strategies, medicinal chemists continue to explore the chemical space around the saxagliptin scaffold, aiming to develop next-generation DPP-4 inhibitors with improved efficacy, selectivity, and safety profiles.

Fragment-Based Drug Design in Dipeptidyl Peptidase-4 Inhibition

Fragment-based drug design (FBDD) is a strategy that begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to the target protein. These initial hits are then grown or linked together to create more potent and selective lead compounds. This approach is advantageous as it allows for a more efficient exploration of chemical space and can lead to novel molecular scaffolds with favorable physicochemical properties.

In the context of DPP-4 inhibition, FBDD can be employed to identify key interactions within the enzyme's active site. The active site of DPP-4 is broadly divided into several subsites, including the S1, S2, S1', and S2' pockets. The S1 subsite is a hydrophobic pocket that accommodates the proline or alanine (B10760859) residue of the natural substrates. The S2 subsite is a larger, more solvent-exposed region that offers opportunities for potency and selectivity enhancement.

A hypothetical fragment-based approach to a Saxagliptin-like inhibitor might involve:

Fragment Screening: A library of small fragments would be screened for binding to the DPP-4 enzyme, typically using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Hit Identification: Fragments binding to the S1 and S2 subsites would be identified. For instance, a small cyclic amine could be identified as a binder in the S1 pocket, mimicking the proline residue.

Fragment Evolution: These initial fragment hits would then be optimized and grown to improve their affinity and selectivity. For example, a fragment binding in the S2 pocket could be elaborated to include functional groups that form favorable interactions with residues in that region.

Fragment Linking: Alternatively, two fragments binding to adjacent subsites could be linked together to create a single, more potent molecule.

While the principles of FBDD are highly relevant to the design of DPP-4 inhibitors, the specific discovery of Saxagliptin is more accurately described as an evolution of existing lead compounds through meticulous SAR studies.

Leveraging Structural Insights for Lead Optimization

The discovery of Saxagliptin was the result of a focused lead optimization campaign that aimed to improve the potency, duration of action, and pharmacokinetic profile of a series of β-quaternary amino acid-linked l-cis-4,5-methanoprolinenitrile DPP-4 inhibitors nih.gov. The rational design was heavily guided by understanding the structural requirements for effective binding to the DPP-4 enzyme.

Docking studies have revealed that inhibitors like vildagliptin (B1682220) and saxagliptin primarily bind to the S1 and S2 subsites of the DPP-4 enzyme researchgate.net. The cyanopyrrolidine moiety of Saxagliptin is a key pharmacophore that mimics the proline residue of natural substrates and binds to the S1 subsite researchgate.net. The nitrile group within this moiety forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site, contributing to its high potency.

The journey to Saxagliptin involved several key optimization steps:

Initial Leads: The starting point was a series of inhibitors with a cyanopyrrolidine core. Early structure-activity relationship screening helped to identify therapeutically viable inhibitors researchgate.net.

Exploration of the S2 Subsite: A significant breakthrough in the development of Saxagliptin was the introduction of a bulky, lipophilic adamantyl group. The hydroxyadamantyl group of Saxagliptin binds to the S2 subsite, a region that can accommodate larger substituents researchgate.net. This interaction was found to significantly enhance the inhibitor's potency and duration of action.

Systematic SAR Studies: The development of Saxagliptin involved the synthesis and evaluation of numerous analogs to establish a clear structure-activity relationship. For instance, investigations into vinyl substitutions at the β-position of α-cycloalkyl-substituted glycines, despite showing poor systemic exposure, demonstrated an extended duration of action nih.gov. This finding guided further modifications.

Metabolite-Driven Design: The discovery of an active metabolite with an extended duration of action was a pivotal moment. This led to the preparation of oxygenated putative metabolites, which showed both the potency and the desired long-lasting effects nih.gov. This approach ultimately led to the selection of the hydroxyadamantyl compound, which became Saxagliptin nih.gov.

The following table summarizes the key structural features of Saxagliptin and their contribution to its activity, as elucidated through lead optimization:

| Structural Feature | Corresponding Subsite Interaction | Contribution to Activity |

| Cyanopyrrolidine Moiety | S1 Subsite | Mimics the proline residue of natural substrates, providing the core binding scaffold. |

| Nitrile Group | Catalytic Triad (B1167595) (Ser630) | Forms a reversible covalent bond, leading to potent inhibition. |

| Hydroxyadamantyl Group | S2 Subsite | Fills a large hydrophobic pocket, significantly enhancing potency and duration of action. |

The successful development of this compound underscores the power of leveraging structural insights for lead optimization. By systematically modifying a lead compound and understanding the impact of these changes on the interaction with the target enzyme, it is possible to design highly potent and selective drugs with desirable pharmacokinetic properties.

Advanced Analytical Research Methodologies for 2 R,2r,cis Saxagliptin and Its Isomers

Development of Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For (2'R,2R,cis)-Saxagliptin, various chromatographic methods have been developed for its quantification and the analysis of its isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Saxagliptin (B632) in bulk powder and pharmaceutical formulations. ijtsrd.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, utilizing a non-polar stationary phase and a polar mobile phase. jddtonline.info

Several RP-HPLC methods have been developed and validated for the quantification of Saxagliptin. These methods often employ a C18 column and a mobile phase consisting of a mixture of methanol (B129727) and water or a phosphate (B84403) buffer. ijtsrd.comjddtonline.infoomicsonline.orgbepls.com The detection is typically carried out using an ultraviolet (UV) detector at a wavelength of around 212 nm or 225 nm. ijtsrd.comjddtonline.infoomicsonline.orgbepls.com The developed HPLC methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure their linearity, accuracy, precision, and robustness. ijtsrd.comomicsonline.org

For instance, one validated HPLC method utilizes a Cosmosil C18 column with a mobile phase of methanol and water (70:30 v/v) at a flow rate of 0.8 ml/min, with UV detection at 212 nm. ijtsrd.com This method demonstrated linearity over a concentration range of 10-50 µg/ml. ijtsrd.com Another method employs an Agilent, Zorbax CN column with a gradient elution of methanol and 50 mM phosphate buffer (pH 2.7) at a flow rate of 1.0 ml/min, with detection at 225 nm. omicsonline.org This method showed linearity in the range of 5.00-125.00 μg ml-1 for saxagliptin. omicsonline.org

Ultra-High-Performance Liquid Chromatography (UHPLC) offers advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net UHPLC methods have also been developed for the analysis of Saxagliptin, often in combination with other drugs. researchgate.net

Interactive Data Table: Comparison of HPLC Methods for Saxagliptin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Cosmosil C18 (250mm x 4.6ID, 5 micron) | Agilent, Zorbax CN (250 × 4.6 mm I.D., 5 μm) | Grace C18 (250mm x 4.6ID, 5 micron) |

| Mobile Phase | Methanol:Water (70:30 v/v) | Methanol-50 mM phosphate buffer (pH 2.7) (gradient) | Methanol:Water (80:20 v/v) |

| Flow Rate | 0.8 ml/min | 1.0 ml/min | 0.8 ml/min |

| Detection Wavelength | 212 nm | 225 nm | 212 nm |

| Linearity Range | 10-50 µg/ml | 5.00-125.00 µg ml-1 | 10-50 µg/ml |

| Retention Time | Not specified | Not specified | 4.196 min |

Chiral Chromatography for Stereoisomeric Analysis

Chiral chromatography is a specialized branch of chromatography used for the separation of enantiomers. gcms.cz Since the biological activity of a drug can be highly dependent on its stereochemistry, the separation and analysis of stereoisomers are of critical importance in pharmaceutical development. nih.gov For this compound, which has multiple chiral centers, chiral chromatography is essential for ensuring the stereochemical purity of the drug substance.

Chiral stationary phases (CSPs) are used in chiral chromatography to achieve the separation of enantiomers. These CSPs are designed to interact differently with the enantiomers of a chiral molecule, leading to their differential retention and separation. Various types of CSPs are available, including those based on derivatized cyclodextrins, polysaccharides, and proteins. researchgate.net

The development of a chiral HPLC method for Saxagliptin would involve the selection of an appropriate chiral column and mobile phase to achieve the desired separation of the (2'R,2R,cis) isomer from its other stereoisomers. The method would then be validated to ensure its specificity, linearity, accuracy, and precision for the analysis of the individual isomers.

Spectroscopic Characterization of this compound and Related Compounds

Spectroscopic techniques provide valuable information about the chemical structure and properties of molecules. For this compound and its related compounds, various spectroscopic methods are used for structural elucidation and identification. synthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. sygnaturediscovery.com It provides detailed information about the connectivity of atoms and the stereochemistry of a molecule. isa-lyon.fr Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used for the structural elucidation of Saxagliptin and its isomers. researchgate.net

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR techniques used for organic molecules. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a wealth of information about the molecular structure. For complex molecules like Saxagliptin, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the complete structural assignment.

Mass Spectrometry for Identification of Impurities and Metabolites

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds, particularly for the analysis of impurities and metabolites. synthinkchemicals.com Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are powerful hyphenated techniques that combine the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.orgnih.govthieme-connect.de

In the context of Saxagliptin, LC-MS/MS is used to identify and quantify potential impurities that may be present in the drug substance or that may form during storage. synthinkchemicals.com It is also a critical tool for studying the metabolism of Saxagliptin, allowing for the identification and characterization of its metabolites in biological matrices such as plasma. nih.govmdpi.com For instance, a validated LC-MS/MS method has been developed for the simultaneous determination of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, in human plasma. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and to aid in the structural elucidation of unknown impurities and metabolites. rsc.orgjocpr.com

Impurities Profiling and Degradation Product Analysis in Research Samples

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. amazonaws.com These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the final drug product. synthinkchemicals.com Forced degradation studies are conducted to intentionally degrade the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products. omicsonline.orgrsc.orgjocpr.com

For Saxagliptin, forced degradation studies have shown that the drug is labile under hydrolytic (acidic and alkaline) and oxidative stress conditions, while it is stable under photolytic and thermolytic conditions. rsc.org Several degradation products have been identified and characterized using techniques such as LC-MS/MS and HRMS. rsc.orgjocpr.com

The development of stability-indicating analytical methods is crucial for impurity profiling. These methods must be able to separate the active pharmaceutical ingredient from all potential impurities and degradation products. omicsonline.orgjocpr.com Validated HPLC and UHPLC methods are commonly used for this purpose.

Interactive Data Table: Summary of Saxagliptin Degradation Products

| Stress Condition | Degradation Products Identified | Analytical Technique Used |

| Acid Hydrolysis | Multiple degradants | LC-MS/MS, HRMS |

| Alkaline Hydrolysis | Multiple degradants | LC-MS/MS, HRMS |

| Oxidative Stress | Multiple degradants | LC-MS/MS, HRMS |

| Thermal Degradation | Stable | HPLC |

| Photolysis | Stable | HPLC |

Forced Degradation Studies for Stability Indicating Methods

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods for pharmaceutical substances. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), these studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. The primary goal is to generate degradation products and demonstrate that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of these degradants, thus proving the method's specificity and stability-indicating nature.

For this compound, various studies have been conducted to investigate its degradation behavior under a range of stress conditions, including hydrolysis (acidic and alkaline), oxidation, thermal stress, and photolysis. chiraltech.comresearchgate.net These studies are fundamental for identifying potential degradation pathways and developing robust analytical methods capable of separating and quantifying Saxagliptin from any impurities that may form during its shelf life. researchgate.net

Research has shown that Saxagliptin is susceptible to degradation under hydrolytic (acid and base) and oxidative conditions. chiraltech.comproquest.com For instance, significant degradation has been observed when Saxagliptin is exposed to acidic (e.g., 0.1N to 0.4N HCl) and basic (e.g., 0.02N to 2M NaOH) solutions, particularly with refluxing at elevated temperatures. chiraltech.combepls.com Oxidative stress, typically induced using hydrogen peroxide (H₂O₂), also leads to notable degradation. chiraltech.comjocpr.com Conversely, the compound has demonstrated relative stability under neutral hydrolytic and photolytic conditions. chiraltech.combepls.com

A variety of analytical techniques, predominantly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), have been developed and validated to monitor this degradation. chiraltech.combepls.com These methods utilize different columns, mobile phases, and detectors to achieve effective separation of Saxagliptin from its degradation products. proquest.comjddtonline.info The data from these forced degradation studies are essential for establishing the intrinsic stability of the Saxagliptin molecule and for the validation of analytical methods used in quality control. researchgate.netjocpr.com

The following table summarizes findings from various forced degradation studies on Saxagliptin, detailing the stress conditions applied and the resulting degradation observed.

Table 1: Summary of Forced Degradation Studies for Saxagliptin

| Stress Condition | Reagent/Parameters | Duration & Temperature | % Degradation Observed | Analytical Method |

|---|---|---|---|---|

| Acid Hydrolysis | 0.4N HCl | 24 hours at 80°C (reflux) | Significant Degradation | RP-HPLC |

| 1M HCl | 2 hours at 80°C (reflux) | 8.73% | UHPLC | |

| 0.1N HCl | Not Specified | 0.93% | RP-HPLC | |

| Alkaline Hydrolysis | 0.02N NaOH | 24 hours at 80°C (reflux) | Significant Degradation | RP-HPLC |

| 2M NaOH | 2 hours at 80°C | 7.64% - 9.83% (multiple degradants) | UHPLC | |

| 0.1N NaOH | Not Specified | 3.17% | RP-HPLC | |

| Oxidative Degradation | 4% H₂O₂ | 24 hours at Room Temp | Significant Degradation | RP-HPLC |

| 3% H₂O₂ | Not Specified | 2.24% | RP-HPLC | |

| 6% H₂O₂ | 2 days at Room Temp | Stable | UHPLC | |

| Thermal Degradation | Dry Heat | 80°C | Significant Degradation | RP-HPLC |

| Dry Heat | 80°C in sealed ampoule | 3.69% | UHPLC | |

| Photolytic Degradation | UV Radiation (254nm & 360nm) | 6 consecutive days | 1.63% - 3.64% (multiple degradants) | UHPLC |

| Photolysis | Not Specified | No Significant Degradation (0.22% total impurity increase) | RP-HPLC |

This table is a compilation of data from multiple research sources. chiraltech.combepls.comjocpr.com Specific conditions and results may vary between studies.

Identification and Quantification of Stereoisomeric Impurities

This compound possesses multiple chiral centers, which means several other stereoisomers can exist. As different stereoisomers of a drug can have varied pharmacological and toxicological profiles, it is a regulatory requirement to control the enantiomeric and diastereomeric purity of the API. Therefore, developing stereoselective analytical methods capable of separating and quantifying these isomeric impurities is crucial for ensuring the quality, safety, and efficacy of Saxagliptin.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for the separation of stereoisomers. For Saxagliptin, a specific chiral separation method has been developed to resolve it from its other isomers. This method is essential for identifying and controlling the levels of unwanted stereoisomers that may arise during the synthesis process. The availability of reference standards for various diastereoisomers, such as Saxagliptin diastereoisomer-R,S,S,S and Saxagliptin diastereoisomer-S,R,S,S, is vital for the validation and application of these quantitative methods. daicelpharmastandards.com

One effective method utilizes a polysaccharide-based chiral stationary phase, specifically an amylose-based column, to achieve separation. chiraltech.com The selection of the mobile phase, typically a combination of organic solvents like ethanol (B145695) and acetonitrile (B52724) with a basic additive such as isopropylamine, is critical for optimizing the resolution between the different isomers. chiraltech.com This allows for the baseline separation of this compound from three other potential stereoisomers. chiraltech.com The method's ability to distinguish between these closely related compounds demonstrates its specificity, which is a prerequisite for accurate quantification.

The following table outlines the specific chromatographic conditions used for the successful chiral separation of Saxagliptin and its stereoisomers.

Table 2: Chromatographic Conditions for Chiral Separation of Saxagliptin Isomers

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® IG (amylose-based CSP) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Ethanol : Acetonitrile : Isopropylamine (20:80:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| UV Detection | 220 nm |

| Diluent | Mobile Phase |

| Sample Concentration | 5.0 mg/mL |

Data sourced from a Daicel Chiral Technologies application note. chiraltech.com This method successfully separates Saxagliptin from its SRSS, RRRR, and SSSR isomers, with resolution (Rs) values of 3.1, 12.8, and 4.6, respectively.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethanol |

| Ferric Chloride |

| Hydrogen Peroxide |

| Hydrochloric Acid |

| Isopropylamine |

| 3-methyl-2-benzothiazolinone hydrazone |

| Ninhydrin |

| Saxagliptin diastereoisomer-R,S,S,S |

| Saxagliptin diastereoisomer-S,R,S,S |

Preclinical Mechanistic Research Models and in Vitro Studies of 2 R,2r,cis Saxagliptin

Biochemical and Enzymatic Assays for Dipeptidyl Peptidase-4 Activity

The in vitro characterization of (2'R,2R,cis)-Saxagliptin relies heavily on biochemical and enzymatic assays designed to quantify its interaction with its target enzyme, Dipeptidyl Peptidase-4 (DPP-4). These assays are fundamental in determining the compound's potency, selectivity, and mechanism of inhibition. DPP-4, a serine exopeptidase, functions by cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides. abcam.com Assays to measure its activity, and the inhibition of that activity, typically utilize a synthetic substrate that becomes detectable upon cleavage by the enzyme.

Fluorogenic and Spectrophotometric Assay Development and Optimization

Fluorogenic assays are a primary tool for assessing DPP-4 activity due to their high sensitivity. rsc.orgresearchgate.net A common approach involves the substrate Gly-Pro-Aminomethylcoumarin (AMC). abcam.comresearchgate.netsigmaaldrich.com In this assay, the DPP-4 enzyme cleaves the non-fluorescent Gly-Pro-AMC substrate, releasing the highly fluorescent 7-Amino-4-Methyl Coumarin (AMC) product. abcam.comsigmaaldrich.com The rate of increase in fluorescence, measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm, is directly proportional to the DPP-4 enzymatic activity. abcam.comsigmaaldrich.comresearchgate.net

Optimization of these assays is crucial for obtaining reliable data, particularly when comparing different inhibitors. Factors such as substrate concentration relative to the Michaelis constant (KM), plasma dilution, and the inhibitor's dissociation rate can significantly impact the measured inhibition. nih.gov For slowly dissociating inhibitors like saxagliptin (B632), assay conditions must be designed to minimize the effects of plasma dilution and substrate competition, which could otherwise lead to an underestimation of in vivo efficacy. nih.gov For instance, using a substrate concentration well below the KM helps to ensure that the assay is less affected by these confounding factors. nih.gov

Spectrophotometric methods have also been developed for the determination of saxagliptin. One such method is based on the charge transfer complex formed between saxagliptin and tetrachloro-1,4-benzoquinone (p-chloranil), which can be measured at 530 nm. nih.gov Another spectrophotometric approach involves the condensation reaction of the primary amino group of saxagliptin with formaldehyde (B43269) and acetyl acetone, a process known as the Hantzsch reaction, which yields a yellow product measurable at 342.5 nm. nih.gov

Evaluation of Inhibitory Potency and Selectivity in In Vitro Systems

In vitro enzymatic assays have demonstrated that saxagliptin is a highly potent, competitive, and reversible inhibitor of DPP-4. nih.govimmune-system-research.com The inhibitory constant (Ki) for saxagliptin against human DPP-4 has been reported to be 1.3 nM. nih.govresearchgate.net Its major active metabolite, 5-hydroxy saxagliptin, is also a potent inhibitor, with a Ki of 2.6 nM. nih.govresearchgate.net

| Compound | DPP-4 Ki (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |

|---|---|---|---|

| Saxagliptin | 1.3 nih.govresearchgate.net | ~400 nih.gov | ~75 nih.gov |

| 5-hydroxy saxagliptin | 2.6 nih.govresearchgate.net | ~950 nih.gov | ~160 nih.gov |

| Vildagliptin (B1682220) | - | ~400 nih.gov | ~20 nih.gov |

| Sitagliptin (B1680988) | - | ~1900 nih.gov | ~3000 nih.gov |

Cell-Based Assays for Target Engagement and Downstream Signaling

To understand the effects of saxagliptin in a more physiologically relevant environment, researchers utilize cell-based assays. These assays move beyond purified enzymes to assess how the compound engages its target, DPP-4, within a living cell and influences subsequent cellular signaling pathways.

Assessment of Dipeptidyl Peptidase-4 Inhibition in Cellular Contexts

Cellular assays confirm that saxagliptin effectively inhibits DPP-4 on the cell surface. In a washout study using human renal tubular (HK-2) cells, the inhibitory effect of saxagliptin on DPP-4 activity persisted even after the compound was removed from the culture medium. researchgate.net This sustained action contrasts with rapidly dissociating inhibitors like sitagliptin, whose inhibitory effect was significantly reduced after washout. researchgate.net This finding highlights the prolonged target engagement of saxagliptin at a cellular level. researchgate.net

Further studies in various cell lines have explored the downstream consequences of DPP-4 inhibition. In human cardiac myocyte (AC16) cells, saxagliptin at a concentration of 500 nM did not show any toxic effect on cell viability. mdpi.com In detailed studies using the insulin-secreting INS-1 832/13 cell line, treatment with 100 nM saxagliptin for 48 hours was found to significantly promote β-cell proliferation. immune-system-research.com This proliferative effect was associated with an increase in the protein levels of phosphorylated AKT (p-AKT) and active β-catenin, key components of cell survival and growth pathways. immune-system-research.com Concurrently, saxagliptin treatment led to an upregulation in the expression of c-myc and cyclin D1, proteins that are crucial for cell cycle progression. immune-system-research.com

Biophysical Techniques for Characterizing Protein-Ligand Interactions

Biophysical techniques provide detailed insights into the molecular interactions between a ligand, such as saxagliptin, and its protein target. These methods can quantify the binding affinity and kinetics, and even elucidate the specific structural basis of the interaction.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure real-time molecular interactions. nih.govmdpi.com It has been employed to characterize the binding kinetics of saxagliptin to the DPP-4 enzyme. vetmeduni.ac.at SPR analysis revealed that saxagliptin exhibits a high affinity for DPP-4, with a binding affinity (KD) of 0.3 nM. vetmeduni.ac.at

The kinetic data from SPR experiments show that the binding of DPP-4 inhibitors is generally a rapid, electrostatically driven process. vetmeduni.ac.at Saxagliptin was found to have a fast association rate (on-rate or ka) of 9.2 x 105 M-1s-1. vetmeduni.ac.at A key characteristic identified through these studies is saxagliptin's slow dissociation from the enzyme. nih.govresearchgate.netresearchgate.net The dissociation rate (off-rate or kd) was determined to be 2.8 x 10-4 s-1, which translates to a long residence time on the target. vetmeduni.ac.at This prolonged binding is a result of strong and extensive interactions within the enzyme's active site, including the formation of a reversible covalent bond between the serine residue (S630) in the DPP-4 active site and the nitrile group of saxagliptin. vetmeduni.ac.atresearchgate.net The half-life for dissociation from the enzyme at 37°C is approximately 50 minutes. nih.govresearchgate.net This slow dissociation rate is believed to contribute to its sustained inhibitory effect observed in both enzymatic and cellular assays. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Association Rate (ka) | 9.2 x 105 M-1s-1 | vetmeduni.ac.at |

| Dissociation Rate (kd) | 2.8 x 10-4 s-1 | vetmeduni.ac.at |

| Binding Affinity (KD) | 0.3 nM | vetmeduni.ac.at |

| Dissociation Half-life (t1/2) | ~50 minutes (at 37°C) | nih.govresearchgate.net |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique utilized to directly measure the heat changes that occur during biomolecular interactions. This method allows for the determination of the key thermodynamic parameters of binding, including the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS). In the context of this compound, ITC studies have been instrumental in characterizing the thermodynamic signature of its interaction with the target enzyme, dipeptidyl peptidase-4 (DPP-4).

The binding of this compound to DPP-4 is a process that can be monitored by ITC, where the heat released or absorbed upon the formation of the enzyme-inhibitor complex is measured. vetmeduni.ac.at An example of a representative ITC experiment involves titrating the DPP-4 inhibitor into a solution containing the DPP-4 enzyme. vetmeduni.ac.at The resulting data are typically presented as a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the inhibitor to the enzyme. vetmeduni.ac.at

The binding of this compound and other cyanopyrrolidine inhibitors like vildagliptin occurs without inducing any major conformational changes in the DPP-4 protein. vetmeduni.ac.at The adamantyl group of saxagliptin occupies the S2 pocket of the enzyme's active site. vetmeduni.ac.at The thermodynamic profile of this interaction provides fundamental insights into the molecular forces governing the recognition and inhibition of DPP-4 by this drug.

The following table summarizes the thermodynamic parameters for the binding of various DPP-4 inhibitors as determined by ITC, providing a comparative context for the binding of this compound.

Table 1: Thermodynamic parameters of DPP-4 inhibitor binding determined by Isothermal Titration Calorimetry. Data extracted from a comparative analysis of dipeptidyl peptidase-4 inhibitors.

Q & A

Q. How can structure-activity relationship (SAR) studies improve this compound’s therapeutic index?

- Methodological Answer : Synthesize analogs with modifications to the adamantyl group or cyanopyrrolidine core. Test analogs in DPP-4 enzymatic assays and glucose tolerance tests (e.g., STZ-induced diabetic mice). Prioritize compounds with >10-fold selectivity over DPP-8/DPP-9 and minimal hERG channel inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.